N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine
Overview
Description
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. This compound has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that this compound may have potential applications in the treatment of neurological disorders and other conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
Future Directions
There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Another potential direction is the investigation of this compound's activity on other ion channels and receptors in the brain. Finally, this compound could be used in combination with other compounds to investigate their interactions and potential synergistic effects.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes this compound a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
Properties
Molecular Formula |
C14H9N3OS |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |
InChI Key |
LOEDWVLWOJXEGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.